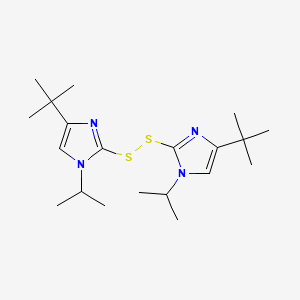
2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) is a chemical compound with the molecular formula C20H34N4S2 and a molecular weight of 394.64 g/mol . It is known for its unique structure, which includes two imidazole rings connected by a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) typically involves the reaction of 4-tert-butyl-1-isopropylimidazole with sulfur or sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the disulfide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The imidazole rings can coordinate with metal ions, affecting the function of metalloproteins and enzymes . These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) can be compared with other disulfide-containing imidazole compounds, such as:
2,2’-Dithiobis(4-methyl-1H-imidazole): Similar structure but with a methyl group instead of tert-butyl and isopropyl groups.
2,2’-Dithiobis(4-ethyl-1H-imidazole): Similar structure but with an ethyl group instead of tert-butyl and isopropyl groups.
The uniqueness of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) lies in its specific substituents, which can influence its chemical reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
61747-35-1 |
|---|---|
Formule moléculaire |
C20H34N4S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(4-tert-butyl-1-propan-2-ylimidazol-2-yl)disulfanyl]-1-propan-2-ylimidazole |
InChI |
InChI=1S/C20H34N4S2/c1-13(2)23-11-15(19(5,6)7)21-17(23)25-26-18-22-16(20(8,9)10)12-24(18)14(3)4/h11-14H,1-10H3 |
Clé InChI |
UACGDGTZNFKYQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=C1SSC2=NC(=CN2C(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
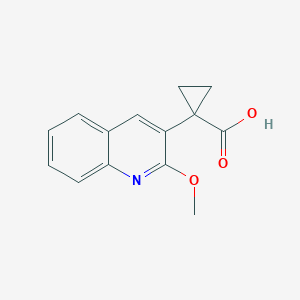
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)


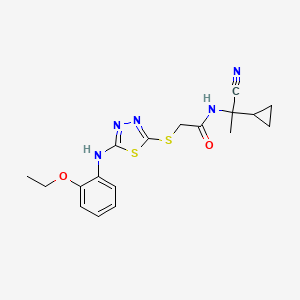
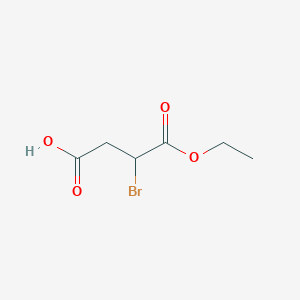
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)


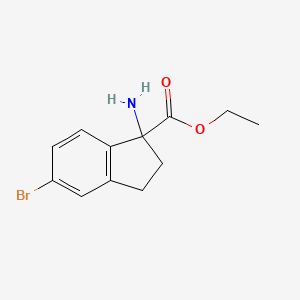
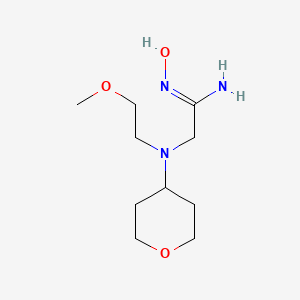
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)

